molecular formula C12H14ClN5O2 B244534 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide

3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide

Cat. No. B244534
M. Wt: 295.72 g/mol
InChI Key: GMKQZEUGNBBPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the tetrazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has also been found to be stable under various storage conditions. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide. One area of interest is in its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models of these diseases. Another area of interest is in its potential as an anti-cancer agent. Studies are needed to determine its effectiveness in various types of cancer and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis method and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2-amino-2-ethyl-1,3-propanediol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with tetrazole-5-amine to yield the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C12H14ClN5O2

Molecular Weight

295.72 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H14ClN5O2/c1-3-18-16-12(15-17-18)14-11(19)8-5-6-10(20-4-2)9(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16,19)

InChI Key

GMKQZEUGNBBPIB-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Cl

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Cl

Origin of Product

United States

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